molecular formula C17H16N2O4S2 B2480720 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-48-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2480720
CAS No.: 896361-48-1
M. Wt: 376.45
InChI Key: CXHKZPKOTOMGNA-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research . The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and high relevance in the development of therapeutics for complex neurodegenerative diseases . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzothiazole-based compounds are actively investigated as potential multitarget-directed ligands (MTDLs) for Alzheimer's disease (AD) . This research approach aims to address the multifactorial nature of neurodegenerative pathologies by designing single molecules that can interact with multiple biological targets simultaneously. Key research targets for such compounds include the histamine H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) enzymes . The structural features of this compound, including the 4-ethoxybenzo[d]thiazol-2-yl group and the methylsulfonyl benzamide moiety, are representative of structures designed to probe these important neurological targets. Related N-(thiazol-2-yl)-benzamide analogs have also been identified as valuable tools for investigating the function of Cys-loop receptors (CLRs), such as the Zinc-Activated Channel (ZAC), acting as selective negative allosteric modulators . Researchers can utilize this compound for in vitro biochemical and pharmacological studies, including target-based screening assays, mechanism of action studies, and structure-activity relationship (SAR) investigations to explore the potential of novel chemotypes in neurodegenerative disease research.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-8-6-9-13-15(12)18-17(24-13)19-16(20)11-7-4-5-10-14(11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKZPKOTOMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Formation of the benzamide moiety: This involves the reaction of the benzo[d]thiazole derivative with 2-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or benzo[d]thiazoles.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Benzamide Substitution Thiazole/Benzothiazole Substitution Key Functional Groups Reference ID
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide 2-(Methylsulfonyl) 4-Ethoxybenzo[d]thiazol-2-yl Methylsulfonyl, Ethoxy
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-(Methylsulfonyl) 4-(Pyridin-2-yl)thiazol-2-yl Methylsulfonyl, Pyridinyl
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-(Ethylsulfonyl) 4-(Pyridin-2-yl)thiazol-2-yl Ethylsulfonyl, Pyridinyl
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Unsubstituted benzamide 6-Aminobenzo[d]thiazol-2-yl Amino
GSK1570606A 2-(4-Fluorophenyl)acetamide 4-(Pyridin-2-yl)thiazol-2-yl Fluorophenyl, Pyridinyl

Key Observations :

  • Substituent Position : The methylsulfonyl group in the target compound at the 2-position contrasts with analogs like 7a (3-position) and 7b (4-position), which may alter electronic properties and binding interactions .
  • Thiazole Modifications: The 4-ethoxy group in the target compound differs from pyridinyl (7a, 7b) or amino () substitutions, impacting hydrogen bonding and steric hindrance .

Key Observations :

  • Reagent Compatibility : EDCI/HOBt-mediated coupling is common for benzamide-thiazole hybrids, but yields vary (e.g., 33% for 7a vs. 39% for compound 2 in ) due to steric or electronic effects .
  • Solvent Impact : Polar aprotic solvents like CH₂Cl₂ or THF are preferred for amide bond formation, with microwave irradiation improving efficiency in some cases .

Key Observations :

  • Functional Diversity : While the target compound’s activity is unspecified, analogs exhibit broad applications. For example, compounds enhance NF-κB signaling, whereas derivatives act as corrosion inhibitors .

Physicochemical and Spectral Comparisons

Table 4: Spectral Data Highlights

Compound Name IR (C=O, cm⁻¹) ¹H NMR (Key Peaks, ppm) Reference ID
This compound Not reported Likely δ 7.5–8.5 (aromatic)
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 1663–1682 δ 7.66–8.32 (aromatic), 9.10 (NH)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles 1247–1255 (C=S) Absence of C=O at 1663–1682

Key Observations :

  • IR Signatures : The absence of C=O stretches in triazole derivatives () contrasts with benzamide-thiazole hybrids, confirming structural differences .
  • NMR Trends : Aromatic protons in benzamide-thiazole compounds typically appear between δ 7.5–8.5 ppm, with NH peaks around δ 9–13 ppm (e.g., δ 13.26 in ) .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 4-ethoxybenzo[d]thiazol-2-amine with a methylsulfonyl derivative under specific conditions that promote the formation of the amide bond. The reaction can be catalyzed by various agents, with ethanol often used as the solvent.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Inhibits the proliferation of cancer cells in vitro.
  • Anti-inflammatory Effects : Reduces inflammation markers in cell-based assays.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance, studies indicate that derivatives of benzothiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the structure and substituents .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that benzothiazole derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7), with IC50 values as low as 10 µM . Another investigation highlighted its ability to inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to affect ROS levels, contributing to its anticancer effects.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G1/S phase, leading to reduced cell proliferation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound, revealing significant activity against Gram-positive bacteria .
  • Cancer Cell Line Testing : In a study involving multiple cancer cell lines, this compound showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeResultReference
AntimicrobialMIC against S. aureus50 µg/mL
AntifungalMIC against C. albicans75 µg/mL
CytotoxicityMCF-7 Cell LineIC50 = 10 µM
Apoptosis InductionFlow CytometryIncreased Annexin V+ Cells

Q & A

Q. What are the typical synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step coupling reactions, starting with the benzamide core and introducing thiazole and sulfonyl moieties. Key steps include benzylation, sulfonylation, and amide bond formation under inert atmospheres (N₂/Ar) with temperature control (60–100°C). Purification via column chromatography or recrystallization ensures high purity (>95%). Optimizing stoichiometry and solvent selection (e.g., DMF or THF) minimizes side products .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Structural confirmation relies on IR spectroscopy (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (benzothiazole protons at δ 7.2–8.5 ppm), and mass spectrometry (molecular ion peak matching MW). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection. Stability studies under varying pH and temperature use accelerated degradation assays .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical for validation .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • The 4-ethoxy group enhances lipophilicity, improving membrane permeability.
  • Methylsulfonyl at the benzamide position increases electrophilicity, promoting target binding (e.g., kinase active sites).
  • Halogen substitutions (e.g., Br in position 4) improve antimicrobial potency but reduce solubility. Comparative studies with analogs (e.g., 4-methoxy or 4-fluoro derivatives) highlight trade-offs between reactivity and bioavailability .

Q. What methodological approaches are recommended to investigate its interaction with biological targets?

  • Molecular docking : AutoDock Vina to predict binding modes with proteins (e.g., EGFR kinase).
  • Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) for receptor-ligand interactions.
  • Fluorescence quenching : Monitor conformational changes in target enzymes (e.g., tryptophan residue shifts). Cross-validation with mutagenesis studies (e.g., alanine scanning) identifies critical binding residues .

Q. How can researchers reconcile conflicting data regarding its activity across different studies?

Discrepancies often arise from:

  • Structural variability : Impurities or isomer formation during synthesis (e.g., Z/E configurations).
  • Assay conditions : pH, serum content, or cell line heterogeneity. Mitigation strategies include orthogonal characterization (e.g., LC-MS to confirm batch consistency) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Esterification of the sulfonyl group to enhance oral bioavailability.
  • Nanoparticle encapsulation : PLGA-based carriers to improve solubility and reduce hepatic clearance.
  • Metabolic stability : Liver microsome assays to identify cytochrome P450 vulnerabilities. Adjusting the ethoxy group to a PEGylated chain can prolong half-life .

Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?

Stability studies show:

  • Acidic conditions (pH <3) : Hydrolysis of the benzamide bond.
  • Organic solvents : Stable in DMSO but degrades in methanol over 72 hours. Recommendations: Use freshly prepared solutions, avoid prolonged exposure to light, and store at -20°C under nitrogen .

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